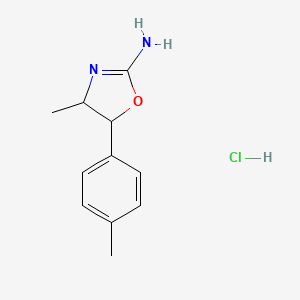
H-Met-Ser-Gly-Arg-Pro-Arg-Thr-Thr-Ser-Phe-Ala-Glu-Ser-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fragment 1-13 of human and mouse GSK-3β sequence. Potentially useful as a competitive inhibitor of GSK-3β (Ser9) phosphorylation. Control peptide TCS 184 available .
Aplicaciones Científicas De Investigación
Primary Structure of Histocompatibility Antigens
- Study: Maloy, W., Nathenson, S., & Coligan, J. (1981) examined the NH2-terminal 98 amino acid residues of the murine histocompatibility antigen H-2Db. This study provides insights into the primary structure of histocompatibility antigens, which are crucial for immune response and organ transplantation (Maloy et al., 1981).
Structure of Murine Major Histocompatibility Complex Alloantigens
- Study: Uehara, H., Ewenstein, B., Martinko, J., Nathenson, S., Coligan, J., & Kindt, T. (1980) determined the amino-terminal 173 residues of the murine histocompatibility antigen H-2Kb using radiochemical methodology. This research contributes to understanding the structure of major histocompatibility complex alloantigens (Uehara et al., 1980).
Amino Acid Sequence of Pheromone-Biosynthesis-Activating Neuropeptide (PBAN)
- Study: Kitamura, A., Nagasawa, H., Kataoka, H., Inoue, T., Matsumoto, S., Ando, T., & Suzuki, A. (1989) isolated and determined the complete amino acid sequence of PBAN-I from the silkworm, Bombyx mori. PBAN peptides are crucial for understanding insect pheromone biosynthesis (Kitamura et al., 1989).
Amino Acid Sequence of Human Chorionic Gonadotropin
- Study: Morgan, F. J., Birken, S., & Canfield, R. (1975) determined the amino acid sequences of both the alpha and beta subunits of human chorionic gonadotropin. This peptide plays a vital role in pregnancy and reproductive health (Morgan et al., 1975).
Myoinhibiting Peptides from the Desert Locust
- Study: Veelaert, D., Devreese, B., Schoofs, L., Beeumen, J., Broeck, J., Tobe, S., & Loof, A. (1996) isolated and characterized eight myoinhibiting peptides from the desert locust, Schistocerca gregaria. These peptides are significant for understanding insect physiology and potentially developing pest control strategies (Veelaert et al., 1996).
Amino Acid Sequence of Plasma Prealbumin
- Study: Kanda, Y., Goodman, D., Canfield, R., & Morgan, F. J. (1974) determined the complete amino acid sequence of plasma prealbumin, which plays a role in vitamin A transport and thyroid hormone binding (Kanda et al., 1974).
Propiedades
Nombre del producto |
H-Met-Ser-Gly-Arg-Pro-Arg-Thr-Thr-Ser-Phe-Ala-Glu-Ser-NH2 |
|---|---|
Fórmula molecular |
C58H96N20O20S |
Peso molecular |
1425.58 |
Nombre IUPAC |
(4S)-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H96N20O20S/c1-28(46(88)70-34(16-17-42(85)86)49(91)73-37(25-79)45(60)87)68-51(93)36(23-31-11-6-5-7-12-31)72-52(94)39(27-81)75-54(96)43(29(2)82)77-55(97)44(30(3)83)76-50(92)33(13-8-19-65-57(61)62)71-53(95)40-15-10-21-78(40)56(98)35(14-9-20-66-58(63)64)69-41(84)24-67-48(90)38(26-80)74-47(89)32(59)18-22-99-4/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,90)(H,68,93)(H,69,84)(H,70,88)(H,71,95)(H,72,94)(H,73,91)(H,74,89)(H,75,96)(H,76,92)(H,77,97)(H,85,86)(H4,61,62,65)(H4,63,64,66)/t28-,29+,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,43-,44-/m0/s1 |
SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




